molecular formula C7H4BrIN2O B3295213 3-Bromo-4-iodo-1H-indazol-6-ol CAS No. 887570-23-2

3-Bromo-4-iodo-1H-indazol-6-ol

Cat. No.: B3295213
CAS No.: 887570-23-2
M. Wt: 338.93 g/mol
InChI Key: UTRXUKQJINXHTJ-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1H-indazol-6-ol typically involves the halogenation of indazole derivatives. One common method is the sequential bromination and iodination of 1H-indazole-6-ol. The process begins with the bromination of 1H-indazole-6-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. This is followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodo-1H-indazol-6-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the indazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under conditions like reflux or microwave irradiation.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products Formed:

    Substitution Reactions: Products with azide, cyano, or alkyl groups replacing the halogens.

    Oxidation Reactions: Formation of ketones or aldehydes at the 6-position.

    Reduction Reactions: Dehalogenated indazole derivatives or modified indazole rings.

Scientific Research Applications

3-Bromo-4-iodo-1H-indazol-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-1H-indazol-6-ol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

    3-Bromo-1H-indazole: Lacks the iodine atom, making it less versatile in certain reactions.

    4-Iodo-1H-indazole: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-Bromo-4-chloro-1H-indazole: Contains chlorine instead of iodine, which can influence its chemical behavior and applications.

Uniqueness: 3-Bromo-4-iodo-1H-indazol-6-ol is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and binding characteristics

Properties

IUPAC Name

3-bromo-4-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRXUKQJINXHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Iodo-6-methoxy-3-bromo-1H-indazole
3-Bromo-4-iodo-1H-indazol-6-ol
4-Iodo-1H-indazol-6-ol
3-Bromo-4-iodo-1H-indazol-6-ol
3-Bromo-6-fluoro-4-iodoindazole
3-Bromo-4-iodo-1H-indazol-6-ol
Reactant of Route 4
3-Bromo-4-iodo-1H-indazol-6-ol
Reactant of Route 5
3-Bromo-4-iodo-1H-indazol-6-ol
Reactant of Route 6
3-Bromo-4-iodo-1H-indazol-6-ol

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